molecular formula C10H11F3N2O5 B12407438 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Cat. No.: B12407438
M. Wt: 296.20 g/mol
InChI Key: CSLWEKZOADIDHQ-MYKRQKDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This specific compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleosides.

    Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

IUPAC Name

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)5-2-15(9(19)14-7(5)18)8-6(17)1-4(3-16)20-8/h2,4,6,8,16-17H,1,3H2,(H,14,18,19)/t4-,6-,8+/m0/s1

InChI Key

CSLWEKZOADIDHQ-MYKRQKDWSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)C(F)(F)F)CO

Canonical SMILES

C1C(OC(C1O)N2C=C(C(=O)NC2=O)C(F)(F)F)CO

Origin of Product

United States

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